5-(p-Hydroxybenzyl)-uracil

説明

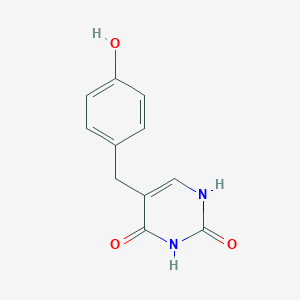

5-(p-Hydroxybenzyl)-uracil is a compound that features a uracil base substituted with a p-hydroxybenzyl group at the 5-position. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The presence of both the uracil moiety and the p-hydroxybenzyl group endows it with unique chemical and biological properties.

作用機序

Target of Action

5-(p-Hydroxybenzyl)-uracil, also known as 5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione, is a compound that has been found to have a pH-dependent mechanism for drug release . This compound is used as a linker in the formation of antibody-drug conjugates (ADCs), which are designed to target specific cells or tissues .

Mode of Action

The compound acts as a linker in ADCs, which are designed to deliver a drug to a specific target. The linker is stable at pH values of 7.4 and 6.6, and in plasma, releasing molecules bound to the hydroxymethyl moiety under acid-dependent stimuli at pH 5.5 . This pH-dependent mechanism allows for the selective release of the drug at the target site, improving the efficacy and reducing the side effects of the treatment .

Biochemical Pathways

The compound is involved in the formation of ADCs, which are a type of drug delivery system. ADCs are designed to selectively deliver a drug to a specific target, thereby increasing the concentration of the drug at the site of action . The release of the drug is controlled by a trigger mechanism that depends on the linker, which in this case is the this compound .

Pharmacokinetics

The compound is known to be stable at physiological ph and in plasma, suggesting that it may have good bioavailability

Result of Action

The primary result of the action of this compound is the selective delivery of a drug to a specific target. This can improve the efficacy of the treatment and reduce side effects by limiting the exposure of non-target tissues to the drug .

Action Environment

The action of this compound is influenced by the pH of the environment. The compound is stable at physiological pH and in plasma, but releases bound molecules under acid-dependent stimuli at pH 5.5 . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.

生化学分析

Biochemical Properties

The biochemical properties of 5-(p-Hydroxybenzyl)-uracil are largely unexplored. It is known that hydroxybenzyl compounds, such as this compound, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions remains to be fully elucidated.

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Hydroxybenzyl)-uracil typically involves the reaction of uracil with p-hydroxybenzyl derivatives. One common method is the alkylation of uracil using p-hydroxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

5-(p-Hydroxybenzyl)-uracil can undergo various chemical reactions, including:

Oxidation: The p-hydroxybenzyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The uracil moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or dimethyl sulfoxide (DMSO) are typical.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted uracil derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

5-(p-Hydroxybenzyl)-uracil has been investigated for its potential therapeutic effects, particularly in cancer treatment and antiviral therapies.

Anticancer Activity

Research indicates that uracil derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. A recent study demonstrated that modified uracils possess cytotoxic effects against several cancer types, with some derivatives showing GI50 values in the low micromolar range .

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A-549 (Lung) | 1.20 | Inhibition of DNA synthesis |

| 5b (Thiazolidinone derivative) | Panc-1 (Pancreatic) | 1.30 | Dual EGFR/BRAF inhibition |

| Doxorubicin | A-549 | 1.40 | Topoisomerase II inhibition |

The dual inhibition of epidermal growth factor receptor (EGFR) and BRAF V600E by certain derivatives highlights the potential of these compounds in targeting specific pathways involved in tumor growth .

Antiviral Properties

The antiviral activity of uracil derivatives has also been explored. Certain studies suggest that modifications at the 5-position can enhance the efficacy of these compounds against viruses such as herpes simplex virus type 1 (HSV-1). The structure-activity relationship (SAR) analysis indicates that specific substitutions can significantly improve antiviral potency compared to standard treatments like acyclovir .

Molecular Biology Applications

This compound serves as a substrate for various biochemical reactions, particularly in nucleic acid research.

Substrate for Polymerases

Modified uracils are utilized as substrates in polymerase chain reactions (PCR) to study transcriptional dynamics. The incorporation of these modified nucleotides can lead to enhanced transcription efficiency, which is beneficial for producing therapeutic RNAs .

Epigenetic Modulation

There is growing interest in using modified nucleobases for epigenetic studies. The ability of this compound to act as an artificial epigenetic marker opens avenues for research into gene regulation mechanisms and potential therapeutic interventions targeting epigenetic modifications .

Biochemical Properties

The biochemical interactions of this compound have been characterized through various analytical techniques.

Spectroscopic Analysis

Characterization of this compound typically involves techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods confirm the structural integrity and purity of synthesized compounds, which is crucial for subsequent biological testing .

Enzymatic Interactions

Studies have shown that uracil derivatives can interact with various enzymes involved in nucleic acid metabolism, including DNA glycosylases and polymerases. These interactions may lead to altered enzymatic activity, providing insights into the compound's potential as a biochemical tool .

Case Studies

Several case studies highlight the practical applications of this compound in research settings.

Study on Antiproliferative Effects

A study focusing on the antiproliferative effects of various uracil derivatives found that compounds like this compound exhibited promising results against multiple cancer cell lines, suggesting a potential role in cancer therapy development .

Investigation into Antiviral Efficacy

Another case study examined the antiviral efficacy of uracil derivatives against HSV-1, revealing that modifications at the 5-position significantly enhanced activity compared to unmodified uracil . This underscores the importance of structural modifications in developing effective antiviral agents.

類似化合物との比較

Similar Compounds

- p-Hydroxybenzyl alcohol

- p-Hydroxybenzyl aldehyde

- p-Hydroxybenzoic acid

Uniqueness

5-(p-Hydroxybenzyl)-uracil is unique due to the combination of the uracil base and the p-hydroxybenzyl group. This dual functionality allows it to participate in a broader range of chemical and biological interactions compared to its individual components. The presence of the uracil moiety makes it particularly interesting for applications involving nucleic acids and related biochemical processes.

生物活性

5-(p-Hydroxybenzyl)-uracil is a pyrimidine derivative that combines the structural characteristics of uracil with the phenolic properties of p-hydroxybenzyl. This compound has garnered attention due to its diverse biological activities, including antiviral, cytotoxic, and neuroprotective effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉N₂O₃. The compound features a hydroxyl group attached to the benzyl moiety, which enhances its potential for various interactions in biological systems. The unique structure allows it to exhibit properties typical of both nucleobases and phenolic compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiviral Properties : This compound has shown efficacy against various viruses, including HIV and herpes family viruses. It operates through mechanisms that inhibit viral replication and can potentially serve as a template for developing new antiviral agents .

- Cytotoxic Effects : Studies have demonstrated that this compound possesses significant cytotoxic activity against cancer cell lines. For instance, it has been tested against HepG2 liver cancer cells, showing promising results in inhibiting cell growth .

- Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from oxidative stress and neurodegeneration. In vitro studies using SH-SY5Y cells indicated that it enhances cell viability and reduces reactive oxygen species (ROS) production when subjected to neurotoxic agents.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Enzymes : The compound may inhibit key enzymes involved in viral replication, making it a candidate for antiviral drug development.

- Induction of Apoptosis in Cancer Cells : Its cytotoxicity is believed to result from the induction of apoptosis in cancer cells, leading to reduced tumor growth.

- Activation of Antioxidant Pathways : The neuroprotective effects are likely mediated by the activation of antioxidant pathways, such as the Nrf2/HO-1 signaling pathway, which protects against oxidative damage .

Table 1: Summary of Biological Activities

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 15.0 | |

| Cucurbitacin E | HL-60 | 3.5 | |

| Other Uracil Derivatives | Various | Varies |

Case Studies

- Antiviral Activity : A study demonstrated that this compound effectively inhibited the replication of HIV-1 in vitro, showcasing its potential as an antiviral agent against retroviruses. The compound's mechanism involved interference with viral entry and replication processes .

- Cytotoxicity in Cancer Research : In experiments involving HepG2 cell lines, this compound exhibited an IC50 value indicating substantial cytotoxicity. This suggests its potential use as a chemotherapeutic agent .

- Neuroprotection Studies : Research involving SH-SY5Y cells showed that pretreatment with this compound significantly improved cell survival rates under oxidative stress conditions induced by neurotoxins like 6-OHDA. This indicates its protective role against neurodegenerative conditions.

特性

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-9-3-1-7(2-4-9)5-8-6-12-11(16)13-10(8)15/h1-4,6,14H,5H2,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFIUTNZUFHGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CNC(=O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309993 | |

| Record name | 5-(p-Hydroxybenzyl)-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17187-50-7 | |

| Record name | Uracil, 5-(p-hydroxybenzyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(p-Hydroxybenzyl)-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。